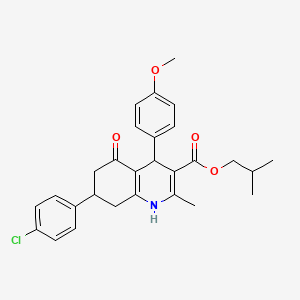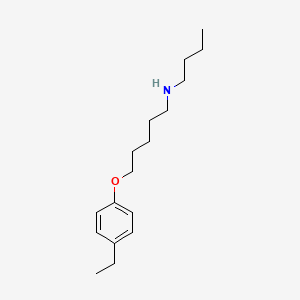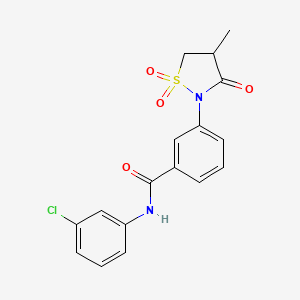![molecular formula C18H19ClN2O2S B5216646 N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5216646.png)
N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide, also known as ML141, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first identified as a hit compound in a high-throughput screening campaign aimed at identifying inhibitors of the small GTPase, Cdc42. Since then, ML141 has been shown to have a variety of biological effects, including inhibition of cancer cell migration, modulation of immune cell function, and regulation of neuronal signaling pathways. In
Mecanismo De Acción
The mechanism of action of N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide is not fully understood, but it is known to be a selective inhibitor of the small GTPase, Cdc42. Cdc42 is involved in a variety of cellular processes, including cell migration, cytoskeletal organization, and intracellular signaling. This compound has been shown to inhibit the activity of Cdc42 by binding to its effector domain, preventing it from interacting with downstream signaling molecules.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on cancer cell migration and immune cell function, it has been shown to regulate neuronal signaling pathways, potentially making it a promising therapeutic agent for the treatment of neurological disorders. This compound has also been shown to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide has several advantages as a research tool. It is a small molecule inhibitor, making it relatively easy to synthesize and manipulate in the laboratory. It is also highly selective for Cdc42, allowing for the specific study of this signaling pathway. However, this compound has some limitations as well. It has relatively low potency, requiring high concentrations for effective inhibition of Cdc42. In addition, its mechanism of action is not fully understood, making it difficult to interpret some of the results obtained from experiments using this compound.
Direcciones Futuras
There are several potential future directions for research on N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide. One area of interest is the development of more potent inhibitors of Cdc42, potentially using this compound as a starting point. Another area of interest is the study of this compound in combination with other therapeutic agents, such as chemotherapy drugs, to determine whether it can enhance their effectiveness. Finally, there is potential for the development of this compound as a therapeutic agent for the treatment of cancer, autoimmune diseases, and neurological disorders.
Métodos De Síntesis
The synthesis of N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide involves several steps, starting with the reaction of 4-propoxyaniline with thionyl chloride to form the corresponding chlorosulfonamide. This intermediate is then reacted with 3-chloro-4-methylbenzenamine in the presence of a base to form the desired product. The final compound is purified using column chromatography and characterized by spectroscopic methods.
Aplicaciones Científicas De Investigación
N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide has been extensively studied in a variety of scientific fields. In cancer research, it has been shown to inhibit the migration and invasion of cancer cells, potentially making it a promising therapeutic agent for the treatment of metastatic cancer. In addition, this compound has been shown to modulate immune cell function, including the activation of T cells and the production of cytokines. This suggests that this compound may have potential applications in the treatment of autoimmune diseases and other immune-related disorders.
Propiedades
IUPAC Name |
N-[(3-chloro-4-methylphenyl)carbamothioyl]-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2S/c1-3-10-23-15-8-5-13(6-9-15)17(22)21-18(24)20-14-7-4-12(2)16(19)11-14/h4-9,11H,3,10H2,1-2H3,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZWAZQWJNOWSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

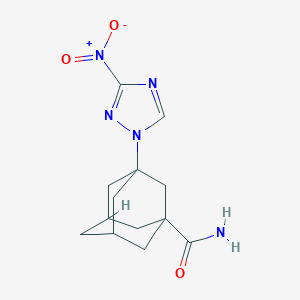
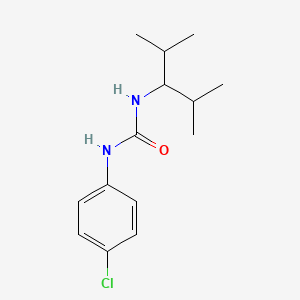
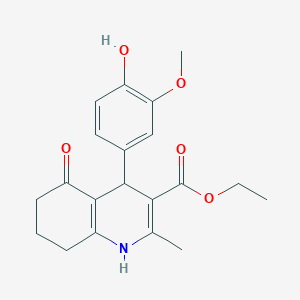

![4-amino-1-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3,5-dimethyl-1H-1,2,4-triazol-4-ium bromide](/img/structure/B5216593.png)
![7-chloro-N-[2-(2-furyl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5216597.png)
![1-(4-ethylphenyl)-3-[(4-ethylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5216602.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]acetamide](/img/structure/B5216609.png)
![N-(2-methyl-2-propen-1-yl)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5216614.png)
![2-(4-hydroxy-3-methoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5216623.png)
![N-(1-{1-[3-(cyclopentyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5216635.png)
